molecular formula C9H10N2O4 B594962 (S)-N-(4-Nitro-phenyl)-L-alanine CAS No. 125376-35-4

(S)-N-(4-Nitro-phenyl)-L-alanine

Cat. No.: B594962
CAS No.: 125376-35-4
M. Wt: 210.189
InChI Key: IABGQMFXJVXIMY-LURJTMIESA-N
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Description

(S)-N-(4-Nitro-phenyl)-L-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to the alpha carbon of L-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-Nitro-phenyl)-L-alanine typically involves the nitration of phenylalanine derivatives. One common method is the nitration of N-phenyl-L-alanine using nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the para position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, concentration, and flow rates, ensuring high yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-Nitro-phenyl)-L-alanine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of (S)-N-(4-Amino-phenyl)-L-alanine.

    Substitution: Formation of various substituted phenylalanine derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

(S)-N-(4-Nitro-phenyl)-L-alanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-(4-Nitro-phenyl)-L-alanine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the nitro group can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(4-Amino-phenyl)-L-alanine: Similar structure but with an amino group instead of a nitro group.

    (S)-N-(4-Methyl-phenyl)-L-alanine: Similar structure but with a methyl group instead of a nitro group.

    (S)-N-(4-Chloro-phenyl)-L-alanine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

(S)-N-(4-Nitro-phenyl)-L-alanine is unique due to the presence of the nitro group, which imparts distinct chemical properties such as increased reactivity towards reduction and substitution reactions. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

(S)-N-(4-Nitro-phenyl)-L-alanine is an N-aryl amino acid that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various chemical pathways, often involving the coupling of nitrophenyl derivatives with L-alanine. The presence of the nitro group and the aromatic ring in its structure is crucial for its biological activity. The compound's molecular formula is C9H10N2O4C_9H_{10}N_2O_4, and it possesses unique properties that enhance its interaction with biological systems.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against a range of bacterial strains. A study evaluated its effectiveness alongside other N-aryl amino acids, revealing that it can inhibit the growth of pathogenic bacteria such as Streptococcus pneumoniae, Escherichia coli, and Staphylococcus aureus.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison with Streptomycin
Streptococcus pneumoniae2.5 mg/mLMore potent
Escherichia coli1.25 mg/mLMore potent
Staphylococcus aureus5 mg/mLComparable
Bacillus subtilisResistantNot effective

The compound demonstrated a lower MIC against E. coli compared to standard antibiotics like streptomycin, indicating its potential as a lead compound in antibiotic development .

The antibacterial mechanism of this compound is believed to involve disruption of bacterial cell wall synthesis, similar to that of β-lactam antibiotics. The presence of the nitro group may enhance its ability to penetrate bacterial membranes and interfere with essential cellular processes .

Case Studies and Research Findings

  • Broad-Spectrum Activity : In a comparative study, this compound was shown to be effective against multiple strains, including drug-resistant variants. This broad-spectrum activity positions it as a promising candidate for further development in combating antibiotic resistance .
  • Structure-Activity Relationship : Research into the structure-activity relationship (SAR) of N-aryl amino acids has highlighted the importance of the aromatic ring and functional groups in enhancing antibacterial efficacy. Modifications to the nitrophenyl moiety can lead to variations in potency, suggesting avenues for optimizing therapeutic applications .
  • Cytotoxicity Studies : While investigating its antibacterial properties, researchers also assessed cytotoxicity against human cell lines. Preliminary findings indicate that this compound exhibits selective toxicity towards bacterial cells while maintaining a favorable safety profile for human cells .

Properties

IUPAC Name

(2S)-2-(4-nitroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(9(12)13)10-7-2-4-8(5-3-7)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABGQMFXJVXIMY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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